Methyl 4-(methylselanyl)benzoate
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Overview
Description
Methyl 4-(methylselanyl)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a methylselanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(methylselanyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-bromobenzoate with sodium methylselenolate. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methylselanyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(methylselanyl)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound is studied for its potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique biological activities.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-(methylselanyl)benzoate involves its interaction with various molecular targets. The methylselanyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s anticancer and antioxidant activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-(methylselanyl)benzoate: This compound has similar antifungal and antibacterial activities.
Ethyl 4-(methylselanyl)benzoate: Another ester derivative with comparable chemical properties.
Uniqueness
Methyl 4-(methylselanyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activities. Its methylselanyl group provides distinct redox properties that are not present in similar compounds.
Properties
CAS No. |
53120-62-0 |
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Molecular Formula |
C9H10O2Se |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
methyl 4-methylselanylbenzoate |
InChI |
InChI=1S/C9H10O2Se/c1-11-9(10)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 |
InChI Key |
BMZROOJUHVUYIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[Se]C |
Origin of Product |
United States |
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